Isoleucyl-prolyl-proline (IPP) is a tripeptide, a molecule composed of three amino acids linked together. [, , , ] These amino acids are isoleucine, proline, and proline. IPP is a naturally occurring bioactive peptide primarily found in fermented milk products. [, , ] It is produced through the breakdown of milk proteins during fermentation by specific lactic acid bacteria, particularly Lactobacillus helveticus. [, , , ]
IPP has garnered interest in scientific research due to its potential antihypertensive properties. [, , , , ] These properties stem from its ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system responsible for blood pressure regulation. [, , ]
While IPP is naturally produced during fermentation, it can also be synthesized through enzymatic hydrolysis of casein, a major protein found in milk. [, ] This process involves using specific enzymes derived from sources like Aspergillus oryzae, which break down casein into smaller peptides, including IPP. [, ]
IPP's primary mechanism of action relevant to its antihypertensive potential is the inhibition of angiotensin-converting enzyme (ACE). [, , ] ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that elevates blood pressure. [] By inhibiting ACE, IPP may reduce angiotensin II formation, leading to a decrease in blood pressure. [, , ]
Additionally, research suggests that IPP might contribute to nitric oxide (NO) production in endothelial cells. [] Nitric oxide is a vasodilator, meaning it relaxes blood vessels, potentially leading to lower blood pressure. []
The primary scientific application of IPP is in researching its potential as a natural antihypertensive agent. [, , , , ] Studies have investigated the effects of IPP-enriched fermented milk and IPP in isolation on blood pressure in both animal models and human subjects. [, , , , , , , , ]
Beyond its antihypertensive potential, research also explores IPP's possible role in bone health. Studies have examined the impact of IPP-enriched fermented milk on bone parameters in spontaneously hypertensive rats, suggesting potential benefits for bone density and structure. [, ]
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